N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Descripción

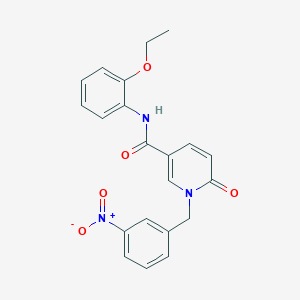

N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-nitrobenzyl group at the 1-position and a 2-ethoxyphenyl carboxamide at the 3-position. The 3-nitrobenzyl moiety introduces strong electron-withdrawing properties, while the 2-ethoxyphenyl group contributes steric bulk and moderate lipophilicity.

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-2-29-19-9-4-3-8-18(19)22-21(26)16-10-11-20(25)23(14-16)13-15-6-5-7-17(12-15)24(27)28/h3-12,14H,2,13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVSLVWNEMCLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique chemical structure with the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C20H20N4O4

- Molecular Weight : 396.4 g/mol

The compound's structure includes a dihydropyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that similar compounds in the dihydropyridine class exhibit significant antimicrobial properties. The proposed mechanisms include:

- Inhibition of Cell Wall Synthesis : Compounds structurally related to N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.

- Biofilm Disruption : Studies have demonstrated that these compounds can inhibit biofilm formation by pathogens such as Staphylococcus aureus, enhancing their efficacy against biofilm-associated infections .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects:

- Cell Cycle Arrest : Similar derivatives have been reported to induce G2/M phase cell cycle arrest in cancer cells, primarily through the activation of the p53 pathway. This leads to increased apoptosis in malignant cells.

- Apoptosis Induction : The activation of apoptotic pathways has been observed in studies involving related compounds, suggesting that N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine may exert similar effects by promoting programmed cell death in cancerous cells .

In Vitro Studies

A series of in vitro studies have evaluated the antimicrobial and anticancer activities of related compounds:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 4a | Antimicrobial | 0.22 μg/mL | |

| 5a | Antimicrobial | 0.25 μg/mL | |

| 7b | Anticancer | Induces G2/M arrest |

These studies highlight the promising biological activities associated with compounds similar to N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine.

Pharmacokinetics and Toxicology

The pharmacokinetic profiles of related compounds suggest favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate the safety profile of N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine before clinical applications can be considered.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares a 1,6-dihydropyridine-3-carboxamide core with analogs reported in recent studies. Key differences lie in the substituents on the benzyl group (position 1) and the carboxamide (position 3):

*Calculated based on BI82977’s molecular formula (C₂₁H₁₉ClN₂O₃) with Cl replaced by NO₂.

Electronic and Steric Effects

- 3-Nitrobenzyl (Target Compound): The nitro group (−NO₂) is strongly electron-withdrawing, which may enhance electrophilic interactions in biological targets (e.g., proteasome active sites) but could reduce metabolic stability due to susceptibility to nitro-reductases .

- 4-Methoxybenzyl (Compound 12) : Methoxy (−OCH₃) is electron-donating, increasing solubility but possibly reducing binding affinity to targets requiring electron-deficient regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.